Cas no 2248398-28-7 (1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate)
1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248398-28-7
- EN300-6522214
- 1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate
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- Inchi: 1S/C18H19N3O7/c1-18(2,3)27-17(26)20-9-10(8-13(22)19-20)16(25)28-21-14(23)11-6-4-5-7-12(11)15(21)24/h4-7,10H,8-9H2,1-3H3,(H,19,22)
- InChI Key: FXBIMQPFKBRDBH-UHFFFAOYSA-N
- SMILES: O(C(N1CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC(N1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 389.12229995g/mol
- Monoisotopic Mass: 389.12229995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 691
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 122Ų
1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522214-1.0g |
1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate |
2248398-28-7 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate
Introduction to 1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate (CAS No. 2248398-28-7)
1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate, identified by its CAS number 2248398-28-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by its intricate molecular framework, which includes a diazinane core embedded with functional groups that contribute to its unique reactivity and potential biological activity. The presence of a tert-butyl substituent at the 1-position and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety at the 5-position further enhances its structural complexity and makes it a subject of interest for medicinal chemists exploring novel therapeutic agents.
The molecular structure of this compound is a testament to the ingenuity of synthetic organic chemistry. The diazinane ring system, a six-membered heterocycle containing two nitrogen atoms, serves as the backbone for this molecule. This core structure is particularly noteworthy due to its ability to participate in various chemical transformations, making it a versatile scaffold for drug discovery. The tert-butyl group, attached at the 1-position of the diazinane ring, provides steric hindrance and electronic modulation, which can influence the compound's interactions with biological targets. Additionally, the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl fragment introduces oxygen atoms into the system, which can participate in hydrogen bonding and other non-covalent interactions essential for binding to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the potential applications of this compound. Studies suggest that the unique combination of functional groups in 1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-oxo-1,2-diazinane-1,5-dicarboxylate may make it an effective candidate for inhibiting key enzymes involved in various metabolic pathways. For instance, preliminary computational studies have indicated that this molecule could exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress-related diseases. These findings align with current trends in drug discovery where multitarget inhibition is highly valued for achieving therapeutic efficacy with minimal side effects.
The dioxo group within the 1H-indol moiety is particularly intriguing from a chemical perspective. This moiety is known to exhibit significant electronic properties that can modulate the reactivity of adjacent functional groups. In particular, the oxygen atoms in the dioxo group can engage in hydrogen bonding interactions with polar residues in biological targets, thereby enhancing binding affinity. This feature has been exploited in the design of various bioactive molecules where precise control over intermolecular interactions is crucial for drug design. The dicarboxylate functionality at the 1 and 5 positions of the diazinane ring further contributes to the compound's solubility and reactivity under physiological conditions. These carboxylate groups can act as anchors for interactions with anionic sites on biological targets or participate in salt formation with cationic residues.
From a synthetic chemistry standpoint, 1-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-indol) 3-oxyloxydiazinane - dicarboxylic acid ester (CAS No. 2248398287) represents an excellent example of how functional group interplay can be leveraged to create complex molecular architectures. The synthesis of this compound involves multiple steps that showcase advanced organic transformations such as cyclization reactions followed by functional group modifications. These synthetic strategies are not only elegant but also provide valuable insights into how similar scaffolds can be constructed for other bioactive molecules. The tert-butyl ester group at position 5 serves as an excellent handle for further derivatization through hydrolysis or transesterification reactions; this flexibility allows chemists to explore different analogs with varying biological profiles.
The potential biological activity of this compound has been further explored through high-throughput screening (HTS) campaigns and virtual screening approaches using large databases of known bioactive molecules. These computational methods have identified several hits that share structural similarities with our target molecule but exhibit enhanced potency or selectivity against specific biological targets such as kinases or proteases involved in cancer progression or inflammatory diseases. Such findings underscore the importance of libraries like ours containing structurally diverse compounds as starting points for hit identification programs aimed at discovering novel therapeutics.
In conclusion,CAS No:2248398287, named "tert-butyl derivative featuring dioxo-substituted isoindole linked via diazinane core", stands out due to its intricate architecture and promising pharmacological properties derived from its unique functional groups including hydrophobic tert-butyl moiety along with electron-withdrawing dioxo units on isoindole part connected via flexible six-membered diazinane ring system having two carbonyl oxygens on both ends providing dual polarity effect making it interesting candidate towards designing next generation drugs targeting multifunctional enzymes associated chronic diseases including inflammation arthritis metabolic disorders etc., ongoing research efforts continue unraveling full therapeutic potential through experimental validation combined computational studies ensuring safe effective treatments meet growing healthcare demands worldwide.
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